molecular formula C26H32FN3O4 B1241951 N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide CAS No. 312752-85-5

N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide

Cat. No. B1241951
CAS RN: 312752-85-5
M. Wt: 469.5 g/mol
InChI Key: MWLKUSHZNSYRKK-HXUWFJFHSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a 3,4-dihydro-1H-isoquinoline group, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound . The molecule also contains a piperidinyl group, a common motif in many pharmaceuticals and other active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the 3,4-dihydro-1H-isoquinoline core, followed by various functional group interconversions and coupling reactions . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The 3,4-dihydro-1H-isoquinoline group is a bicyclic structure with a nitrogen atom, and the piperidinyl group is a six-membered ring containing a nitrogen atom . The compound also contains several oxygen atoms, likely in the form of ether and amide groups .


Chemical Reactions Analysis

This compound, like many complex organic molecules, would be expected to undergo a variety of chemical reactions. These could include reactions at the amide group, substitutions or additions at the aromatic ring, and reactions involving the ether groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on its structure, it is likely to be a solid at room temperature, and it may have limited solubility in water . Its chemical properties, such as reactivity and stability, would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. It would likely depend on the specific biological target of the compound. Many compounds containing a 3,4-dihydro-1H-isoquinoline group have biological activity, so it’s possible that this compound could also have some sort of biological activity .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses. It could also be used as a starting point for the synthesis of new compounds with similar structures .

properties

IUPAC Name

N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O4/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLKUSHZNSYRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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